Photochemical Stability: Unsubstituted Pyrimidine-2-aldoxime Resists Isomerization vs. 4,6-Dimethyl Analog
In a direct head-to-head study, syn-Pyrimidine-2-aldoxime (the E-isomer) exhibited complete resistance to photochemical isomerization under conditions that quantitatively converted the 4,6-dimethyl analog to its anti-isomer [1]. This stereochemical stability is a critical differentiator when selecting an oxime building block for applications requiring configurational integrity.
| Evidence Dimension | Photochemical isomerization from syn (E) to anti (Z) configuration |
|---|---|
| Target Compound Data | No conversion observed |
| Comparator Or Baseline | syn-4,6-Dimethylpyrimidine-2-aldoxime: converted to anti isomer |
| Quantified Difference | Absolute difference: stable vs. isomerizes |
| Conditions | Photochemical irradiation; spectral analysis |
Why This Matters
This stability ensures predictable stereochemical outcomes in downstream synthetic transformations, avoiding the complexity of isomer mixtures that can complicate purification and reduce yield.
- [1] Gracheva E.A., Mamaev V.P. Pyrimidines - XXXIV. Synthesis and some properties of pyrimidine-2-aldoximes. Chemistry of Heterocyclic Compounds. 1974;8(10):1284-1286. DOI: 10.1007/BF00475549. View Source
